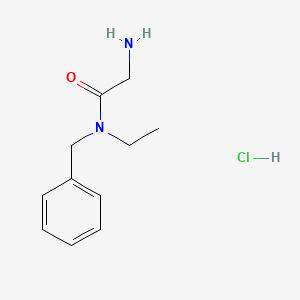

2-amino-N-benzyl-N-ethylacetamide hydrochloride

描述

Systematic Nomenclature and IUPAC Conventions

The compound 2-amino-N-benzyl-N-ethylacetamide hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is acetamide (CH₃CONH₂), modified by the following substituents:

- An ethyl group (-CH₂CH₃) and a benzyl group (-CH₂C₆H₅) attached to the amide nitrogen.

- An amino group (-NH₂) at the α-carbon (second carbon of the acetamide backbone).

- A hydrochloride salt (Cl⁻) associated with the protonated amino group.

The IUPAC name reflects these substituents in hierarchical order: This compound . The numbering prioritizes the acetamide backbone, with the amino group at position 2 and the benzyl/ethyl groups on the nitrogen (Figure 1).

Table 1: IUPAC Nomenclature Breakdown

| Component | Description |

|---|---|

| Parent chain | Acetamide (CH₃CONH₂) |

| Substituents on nitrogen | Benzyl (-CH₂C₆H₅), ethyl (-CH₂CH₃) |

| α-carbon substitution | Amino (-NH₂) at position 2 |

| Counterion | Hydrochloride (Cl⁻) |

属性

IUPAC Name |

2-amino-N-benzyl-N-ethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-13(11(14)8-12)9-10-6-4-3-5-7-10;/h3-7H,2,8-9,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVONYYOTDOTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Stepwise Procedure

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| I | Benzyl hydroxylamine hydrochloride + toluene, cooled to 0-15 °C, nitrogen atmosphere; pH adjusted to 9-10 with NaOH aqueous solution; drying with sodium sulfate | Formation of benzyl hydroxylamine toluene solution by extraction and drying | Benzyl hydroxylamine intermediate in toluene |

| II | Addition of acetonitrile (molar ratio 1:2 to benzyl hydroxylamine), heated to 50-80 °C for 3-8 hours under nitrogen | Reaction to form an intermediate amidine compound | Intermediate 1 obtained after solvent removal |

| III | Intermediate 1 + ethyl acetate + Raney nickel catalyst in autoclave; nitrogen purge (3 times), hydrogen introduced to 0.6-1.0 MPa, heated to 50-80 °C for 3-8 hours; filtration; acidification with HCl in methanol to pH 2-3; cooling to 0-5 °C for crystallization | Catalytic hydrogenation and salt formation | Target N-benzylacetamidine hydrochloride, purity >95% |

Optimized Reaction Parameters and Yields

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Cooling Temp. Step I (°C) | 0 | 5 | 5 |

| Reaction Time Step I (h) | 2 | 3 | 4 |

| Reaction Temp. Step II (°C) | 50 | 70 | 80 |

| Reaction Time Step II (h) | 3 | 5 | 8 |

| Hydrogen Pressure Step III (MPa) | 0.6 | 0.8 | 1.0 |

| Reaction Temp. Step III (°C) | 50 | 70 | 80 |

| Reaction Time Step III (h) | 3 | 5 | 8 |

| Product Purity (%) | 95 | 98.5 | 99 |

| Yield (%) | 77 | 90 | 83 |

These results demonstrate that increasing temperature and hydrogen pressure in step III improves purity and yield, with the best conditions around 70 °C and 0.8 MPa hydrogen pressure for 5 hours.

Advantages

- Mild reaction conditions (moderate temperature and pressure).

- High product purity and yield.

- Environmentally friendly with minimal hazardous byproducts.

- Simple post-reaction workup (filtration, acidification, crystallization).

- Industrial scalability and economic feasibility.

Related Preparation Insights

Preparation of N-Benzyl Ethyl Alcohol Amine (CN109761827A)

This method involves condensation of ethanol amine with benzyl chloride using a solid-phase highly basic catalyst at 40-120 °C, followed by vacuum distillation for purification. Although this method targets a different amine derivative, the approach highlights:

- Use of solid-phase bases to improve selectivity and yield.

- Elimination of complicated liquid-liquid extractions.

- Mild, uniform reaction conditions.

This strategy could inform improvements in the preparation of N-ethyl substituted benzyl acetamides by adapting the catalyst system and reaction parameters.

Other Relevant Synthetic Routes

- Use of benzyl carbamate protected intermediates and coupling reagents followed by hydrogenolysis for related acetamide derivatives (EP2621894B1).

- Preparation of benzylated amines via reaction of aniline derivatives with benzyl chloride under controlled pH and temperature (CN103664653A).

These methods emphasize the importance of protecting groups, coupling reagents, and controlled hydrogenation steps in the synthesis of benzylated aminoacetamide compounds.

Summary Table of Key Preparation Parameters

| Preparation Aspect | Typical Conditions | Notes |

|---|---|---|

| Starting Material | Benzyl hydroxylamine hydrochloride | Readily available, key intermediate |

| Solvent | Toluene, ethyl acetate | Common organic solvents, easy removal |

| Base | Sodium hydroxide aqueous solution | For pH adjustment |

| Drying Agent | Sodium sulfate | Efficient water removal |

| Reaction Atmosphere | Nitrogen for inert conditions | Prevents oxidation |

| Hydrogenation Catalyst | Raney nickel | Effective for hydrogenation |

| Hydrogen Pressure | 0.6-1.0 MPa | Moderate pressure for reduction |

| Reaction Temperature | 50-80 °C | Mild heating for reaction progress |

| Reaction Time | 3-8 hours per step | Optimized for yield and purity |

| Acidification | HCl in methanol | For hydrochloride salt formation |

| Purification | Crystallization at 0-5 °C | Produces high purity product |

化学反应分析

Types of Reactions: 2-Amino-N-benzyl-N-ethylacetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions typically yield amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted amides or other derivatives.

科学研究应用

Pharmaceutical Research Applications

Potential Pharmacological Activity

Research indicates that 2-amino-N-benzyl-N-ethylacetamide hydrochloride may exhibit various pharmacological properties. Preliminary studies suggest it could have anti-inflammatory and analgesic effects, similar to other compounds with structural similarities. The compound's ability to interact with neurotransmitter systems positions it as a candidate for further investigation in pain management and inflammation pathways.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Activity

A study conducted on related compounds revealed that derivatives of N-benzyl-2-acetamidoacetamides demonstrated significant anticonvulsant activity. The research highlighted the importance of structural modifications in enhancing efficacy against seizures, suggesting that similar modifications in this compound could yield promising results .

Chemical Synthesis Applications

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of benzylamine with ethyl 2-bromopentanoate, followed by hydrolysis to yield the corresponding amine, which is then treated with hydrochloric acid to form the hydrochloride salt.

Table 2: Synthesis Overview

| Step | Reaction Description |

|---|---|

| Step 1 | Reaction of benzylamine with ethyl 2-bromopentanoate |

| Step 2 | Hydrolysis to yield corresponding amine |

| Step 3 | Treatment with hydrochloric acid to form hydrochloride salt |

Applications in Organic Chemistry

This compound can participate in various chemical reactions typical of amines and amides, such as hydrolysis and acylation reactions. These properties make it valuable for synthesizing more complex molecules in medicinal chemistry.

Interaction Studies

Biological Target Interactions

This compound has shown potential interactions with various biological receptors. Initial findings suggest that it may bind effectively to neurotransmitter receptors, influencing pathways related to pain perception and inflammation.

Table 3: Binding Affinity Studies

| Compound | Target Receptor | Binding Affinity (nM) |

|---|---|---|

| 2-amino-N-benzyl-N-ethylacetamide HCl | 5-HT 2A receptor | TBD (To Be Determined) |

| Related Compound | GABA receptor | High affinity |

作用机制

2-Amino-N-benzyl-N-ethylacetamide hydrochloride is similar to other amide compounds, such as N-benzyl-N-ethylacetamide and 2-aminoacetamide. its unique structure and properties make it distinct in terms of reactivity and application. The presence of the benzyl and ethyl groups contributes to its stability and reactivity, setting it apart from other amides.

相似化合物的比较

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their distinguishing features:

Structural and Functional Insights

N-Substituent Effects: Benzyl vs. This difference may influence binding to hydrophobic protein pockets . Ethyl vs. Dimethyl ( vs.

Chloro-Substituted Analogs (): 2-Chloro-N-phenethylacetamide (C₁₀H₁₂ClNO) replaces the amino group with a chloro substituent, introducing electrophilic reactivity suitable for nucleophilic substitution reactions. This contrasts with the nucleophilic amino group in the target compound, which may participate in hydrogen bonding or catalysis .

Pharmaceutical Relevance (): N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride is identified as Lidocaine Impurity K. Its 2,6-dimethylphenyl group enhances steric hindrance and metabolic stability compared to the benzyl group in the target compound, highlighting substituent-driven pharmacokinetic differences .

生物活性

2-Amino-N-benzyl-N-ethylacetamide hydrochloride (2-ABNE-HCl) is a chemical compound characterized by its unique molecular structure, which includes an amino group, a benzyl group, and an ethyl acetamide moiety. Its molecular formula is CHClNO, with a molecular weight of approximately 232.72 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

The synthesis of 2-ABNE-HCl can be achieved through various methods, each tailored to optimize yield and purity. The presence of functional groups such as the amino and benzyl moieties enhances its reactivity and interaction with biological targets. The following table summarizes some synthesis methods reported in the literature:

| Synthesis Method | Description |

|---|---|

| Method A | Utilizes acylation reactions to introduce the ethyl acetamide moiety. |

| Method B | Involves nucleophilic substitution to attach the benzyl group. |

| Method C | Employs reductive amination techniques for high yield. |

Biological Activity

Research into the biological activity of 2-ABNE-HCl indicates potential applications in various therapeutic areas, particularly in neuropharmacology and medicinal chemistry.

Anticonvulsant Activity

Studies have shown that compounds with similar structural features exhibit anticonvulsant properties. For example, N-benzyl-2-acetamidoacetamides have been identified as potent anticonvulsants, suggesting that 2-ABNE-HCl may also possess similar activity. Notably, derivatives with specific substitutions have demonstrated significant efficacy in seizure models, with effective doses comparable to established anticonvulsants like phenytoin .

Case Studies

A few case studies highlight the biological implications of compounds structurally related to 2-ABNE-HCl:

- Anticonvulsant Efficacy : A study assessed the anticonvulsant activity of N-benzyl-2-acetamido derivatives, revealing that certain substitutions significantly enhanced their efficacy in electroshock-induced seizure models. The most potent derivative had an ED50 value of 4.5 mg/kg .

- Receptor Binding Studies : Research on N-benzylphenethylamines showed that modifications at the benzyl position could significantly improve binding affinities at serotonin receptors, leading to enhanced pharmacological profiles .

The exact mechanism of action for 2-ABNE-HCl remains largely unexplored; however, it is hypothesized that its biological activity may stem from interactions with neurotransmitter systems or modulation of receptor activity similar to other benzyl-substituted compounds.

常见问题

Q. What challenges arise in scaling up synthesis from milligram to gram quantities, and how are they addressed?

- Methodological Answer : Batch variability in amine coupling steps requires strict pH control (pH 7–8) and inert atmospheres. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor intermediate formation. Pilot-scale purification via simulated moving bed (SMB) chromatography improves yield (>85%) and reduces solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。